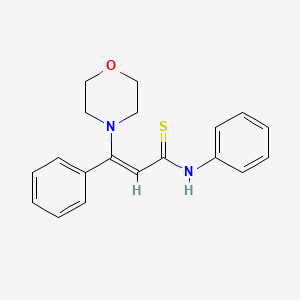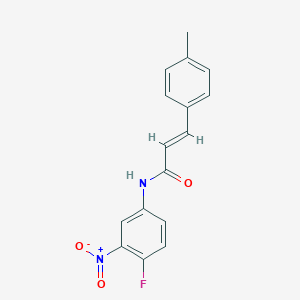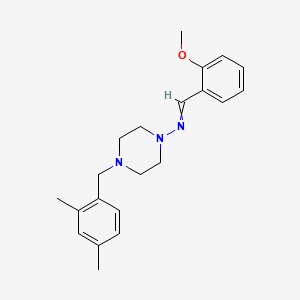
3-(2,6-dichlorophenyl)-2-isobutyl-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-dichlorophenyl)-2-isobutyl-4(3H)-quinazolinone, also known as GW-501516 or Cardarine, is a synthetic drug that was first developed in the 1990s. It belongs to the class of drugs known as selective androgen receptor modulators (SARMs) and is primarily used in scientific research for its potential to improve cardiovascular health and enhance endurance performance. In
科学研究应用
3-(2,6-dichlorophenyl)-2-isobutyl-4(3H)-quinazolinone is primarily used in scientific research for its potential to improve cardiovascular health and enhance endurance performance. It has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ), which plays a key role in regulating metabolism and energy expenditure. Studies have also suggested that it may have potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes.
作用机制
The mechanism of action of 3-(2,6-dichlorophenyl)-2-isobutyl-4(3H)-quinazolinone involves the activation of PPARδ, which regulates the expression of genes involved in energy metabolism and muscle fiber type. This activation leads to an increase in the production of mitochondria, which are the energy-producing organelles in cells. This increase in mitochondrial density has been shown to improve endurance performance and reduce the risk of metabolic disorders.
Biochemical and Physiological Effects:
Studies have shown that 3-(2,6-dichlorophenyl)-2-isobutyl-4(3H)-quinazolinone can improve endurance performance by increasing the expression of genes involved in oxidative metabolism and muscle fiber type. It has also been shown to increase the production of mitochondria, which leads to an improvement in energy metabolism. Additionally, it has been suggested that it may have potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes.
实验室实验的优点和局限性
One advantage of using 3-(2,6-dichlorophenyl)-2-isobutyl-4(3H)-quinazolinone in lab experiments is its potential to improve cardiovascular health and enhance endurance performance. Its activation of PPARδ makes it a useful tool for studying the regulation of metabolism and energy expenditure. However, one limitation is the complex synthesis process, which requires specialized equipment and expertise.
未来方向
There are several potential future directions for research on 3-(2,6-dichlorophenyl)-2-isobutyl-4(3H)-quinazolinone. One area of interest is its potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its potential to improve endurance performance and reduce the risk of cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this drug.
合成方法
The synthesis of 3-(2,6-dichlorophenyl)-2-isobutyl-4(3H)-quinazolinone involves a multi-step process that begins with the reaction of 2,6-dichlorobenzonitrile with isobutylamine to form an intermediate. This intermediate is then reacted with 2-amino-4-methylpyridine to form the final product. The synthesis process is complex and requires specialized equipment and expertise.
属性
IUPAC Name |
3-(2,6-dichlorophenyl)-2-(2-methylpropyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O/c1-11(2)10-16-21-15-9-4-3-6-12(15)18(23)22(16)17-13(19)7-5-8-14(17)20/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWQAVVCNOXABL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-({2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}carbonyl)benzyl]-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B5841502.png)
![2,2-dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B5841505.png)
![methyl 1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5841510.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5841523.png)


![2-[(2-amino-2-oxoethyl)thio]-N-phenylacetamide](/img/structure/B5841540.png)
![N-(2,4-dichlorobenzyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5841557.png)

![5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5841589.png)
![2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5841596.png)
![3-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5841597.png)
